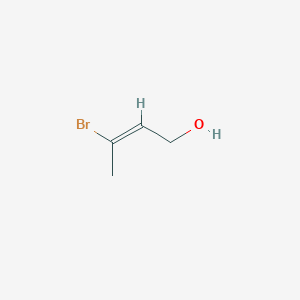

(2E)-3-bromo-but-2-ene-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-3-bromo-but-2-ene-1-ol: is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the trans configuration

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Bromination of But-2-ene-1-ol: One common method to prepare (2E)-3-bromo-but-2-ene-1-ol involves the bromination of but-2-ene-1-ol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is isolated by distillation or extraction.

Hydroboration-Oxidation of 3-bromo-1-butene: Another method involves the hydroboration-oxidation of 3-bromo-1-butene. This two-step process starts with the hydroboration of 3-bromo-1-butene using diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often employed to achieve efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at C3 participates in substitution reactions. The allylic position and resonance stabilization influence the mechanism:

Example Reaction :

This compound+H2OH+(2E)-3-hydroxy-but-2-ene-1-ol+HBr

Elimination Reactions

Treatment with strong bases (e.g., KOH in ethanol) induces β-elimination of HBr, forming conjugated dienes:

-

E2 Mechanism :

Base abstracts a β-hydrogen (C2 or C4), while bromide leaves, forming 1,3-butadiene derivatives . The stereochemistry of the double bond depends on the transition state.

Example Reaction :

This compound+KOHΔbuta-1,3-diene-1-ol+KBr+H2O

Oxidation Reactions

The primary alcohol at C1 undergoes oxidation:

-

Strong Oxidizing Agents (e.g., KMnO₄) :

Oxidizes the alcohol to a carboxylic acid, though competing double bond reactions (e.g., dihydroxylation) may occur. -

Mild Oxidizing Agents (e.g., PCC) :

Selectively oxidizes the alcohol to an aldehyde without affecting the double bond.

Example Reaction :

This compoundKMnO4,H+3-bromo-but-2-enoic acid

Addition Reactions

The double bond (C2–C3) undergoes electrophilic additions:

| Reagent | Product | Mechanism |

|---|---|---|

| H₂O (H⁺) | 2,3-diol | Acid-catalyzed hydration6 |

| Br₂ | Dibromide (stereospecific) | Electrophilic addition |

| HBr | 2,3-dibromobutanol (regioselective) | Allylic carbocation |

Example Reaction :

This compound+Br2→2,3-dibromo-but-2-ene-1-ol

Intramolecular Cyclization

Under acidic conditions, the hydroxyl group can attack the adjacent carbocation (formed via Br⁻ departure), yielding cyclic ethers:

This compoundH+2-vinyloxirane+HBr

Comparative Reaction Pathways

Key factors influencing reaction outcomes:

| Condition | Dominant Pathway | Product |

|---|---|---|

| Acidic (H₂SO₄) | Substitution | Allylic alcohol derivatives |

| Basic (KOH/EtOH) | Elimination | Conjugated dienes |

| Oxidative (KMnO₄) | Oxidation | Carboxylic acids |

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: (2E)-3-bromo-but-2-ene-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It can be used as a monomer or comonomer in the production of specialty polymers with unique properties.

Biology and Medicine:

Drug Development: The compound’s brominated structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.

Industry:

Material Science: this compound is used in the production of advanced materials, including coatings, adhesives, and resins.

Agriculture: It is employed in the synthesis of agrochemicals that protect crops from pests and diseases.

Mecanismo De Acción

The mechanism of action of (2E)-3-bromo-but-2-ene-1-ol depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. In polymer chemistry, the compound can undergo polymerization reactions to form long-chain polymers with unique mechanical and chemical properties.

Comparación Con Compuestos Similares

(2E)-3-chloro-but-2-ene-1-ol: Similar structure but with a chlorine atom instead of bromine.

(2E)-3-iodo-but-2-ene-1-ol: Similar structure but with an iodine atom instead of bromine.

(2E)-3-fluoro-but-2-ene-1-ol: Similar structure but with a fluorine atom instead of bromine.

Comparison:

Reactivity: (2E)-3-bromo-but-2-ene-1-ol is generally more reactive than its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine, which makes the carbon-bromine bond weaker and more susceptible to nucleophilic attack.

Applications: The brominated compound is preferred in applications requiring higher reactivity, while the chloro and fluoro analogs may be used in situations where lower reactivity and higher stability are desired.

Propiedades

Fórmula molecular |

C4H7BrO |

|---|---|

Peso molecular |

151.00 g/mol |

Nombre IUPAC |

(E)-3-bromobut-2-en-1-ol |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ |

Clave InChI |

WGSISXQCCOFXKW-DUXPYHPUSA-N |

SMILES isomérico |

C/C(=C\CO)/Br |

SMILES canónico |

CC(=CCO)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.